![molecular formula C10H19N3O3 B2601387 tert-butyl N-[3-(hydrazinecarbonyl)cyclobutyl]carbamate CAS No. 2231021-73-9](/img/structure/B2601387.png)
tert-butyl N-[3-(hydrazinecarbonyl)cyclobutyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-butyl N-[3-(hydrazinecarbonyl)cyclobutyl]carbamate” is a chemical compound with the CAS Number: 2231021-73-9 . It has a molecular weight of 229.28 . The compound is in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is "tert-butyl ((1r,3r)-3-(hydrazinecarbonyl)cyclobutyl)carbamate" . The InChI code is "1S/C10H19N3O3/c1-10(2,3)16-9(15)12-7-4-6(5-7)8(14)13-11/h6-7H,4-5,11H2,1-3H3,(H,12,15)(H,13,14)/t6-,7-" .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 229.28 .Aplicaciones Científicas De Investigación
Metal-Free Synthesis Protocols
The exploration of eco-friendly synthetic routes is a critical area of research. A notable study demonstrates the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones using carbazates as ester sources, highlighting an efficient preparation method for various quinoxaline-3-carbonyl compounds. This protocol utilizes tert-butyl carbazate among other reagents, emphasizing the compound's role in facilitating metal- and base-free conditions, showcasing its potential in green chemistry applications (Xie et al., 2019).
Potential in Drug Discovery
Research into novel compounds for therapeutic applications is another significant use. A study synthesizing (E)-tert-butyl 2-((E)-2-methyl-3-phenylallylidene)hydrazinecarboxylate and its analogs provided insights into their structural properties and theoretical studies suggesting their potential as Mcl-1 antagonists. This research underlines the compound's utility in designing molecules with specific biological targets, paving the way for advancements in drug discovery (Bhat et al., 2019).
Chemical Transformations and Synthetic Utility
The versatility of tert-butyl N-[3-(hydrazinecarbonyl)cyclobutyl]carbamate is further exemplified in its application in Mitsunobu reactions. A study detailed the efficient conversion of alcohols to substituted hydrazines using N-tert-butoxycarbonylaminophthalimide, showcasing the compound's role in simplifying synthetic pathways for generating hydrazines (Brosse et al., 2000).
Contribution to Agricultural Chemistry
In the realm of agricultural chemistry, the synthesis of N-tert-butyl-N,N'-diacylhydrazines incorporating 1,2,3-thiadiazoles demonstrated promising insecticidal activities. This research highlights the importance of tert-butyl N-[3-(hydrazinecarbonyl)cyclobutyl]carbamate derivatives in developing environmentally benign pest control agents, offering safer alternatives to conventional pesticides (Wang et al., 2011).
Innovations in Organic Synthesis
The compound's utility is also evident in organic synthesis advancements. A study on palladium-catalyzed cross-coupling between vinyl halides and tert-butyl carbazate introduced a novel methodology for synthesizing N-Boc-N-alkenylhydrazines. This represents a significant stride in accessing functionalized hydrazines, demonstrating the compound's role in enriching synthetic chemistry toolboxes (Barluenga et al., 2007).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl N-[3-(hydrazinecarbonyl)cyclobutyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)12-7-4-6(5-7)8(14)13-11/h6-7H,4-5,11H2,1-3H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPORVNQJHDZBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(1r,3r)-3-(hydrazinecarbonyl)cyclobutyl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(N-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl]-4-fluoroanilino)acetamide](/img/structure/B2601304.png)
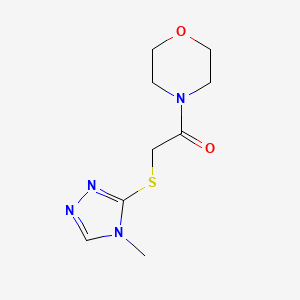
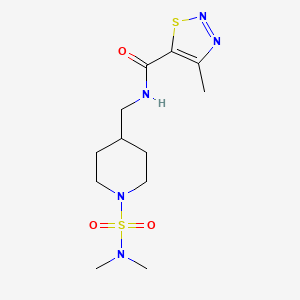
![6-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3,5-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2601313.png)
![3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2601314.png)

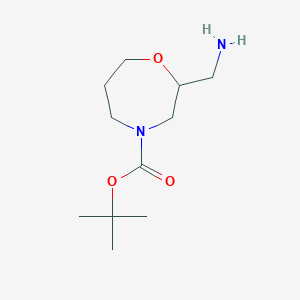
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decan-3-yl]acetic acid](/img/structure/B2601318.png)
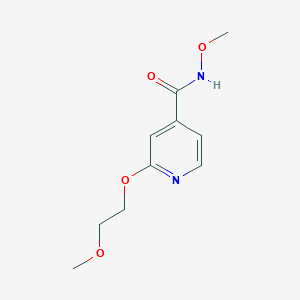
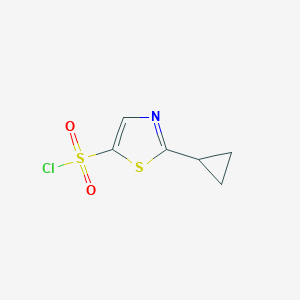
![2-((4-chlorophenyl)thio)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2601322.png)
![methyl 4-(N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)benzoate](/img/structure/B2601323.png)
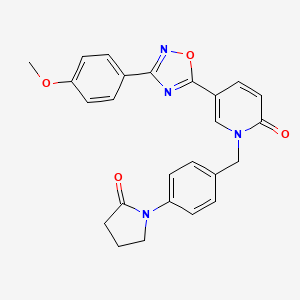
![N-(3,4-dimethylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2601327.png)